Cas no 84719-32-4 (2,3-Pyridinediol)
2,3-Pyridinediol Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Pyridinediol
- 2,3-Dihydroxypyridine
- PYRIDINE-2,3-DIOL
- 3-Hydroxy-2(1H)-pyridinone
- SY015232
- EINECS 240-887-3
- MFCD00006271
- Z104495360
- 8LG
- AI3-61776
- hydroxy pyridone
- SB52507
- 2(1H)Pyridinone, 3hydroxy
- 84719-32-4
- DTXCID9030337
- NS00025532
- 3-hydroxy-2-pyridinone
- CHEBI:131454
- AKOS005257646
- 3-hydroxy-1,2-dihydropyridin-2-one
- KUC106761N
- 7HY4BCJ130
- P19753
- DTXSID0051782
- AKOS000121284
- AC-907/25014062
- 2,3-DHBEEOP
- CAS-16867-04-2
- P0755
- 2,3-Pyridinediol (8CI)
- W-107899
- 2,3-dihydroxy pyridine
- NSC 49272
- 2,3-Dihydroxy-pyridine
- 16867-04-2
- 3-Hydroxy-1H-pyridin-2-one
- DIHYDROXYPYRIDINE, 2,3-
- NSC49272
- CHEMBL287899
- 3Hydroxy2(1H)pyridinone
- 3-oxidanyl-1H-pyridin-2-one
- STL352048
- KSC-11-228-5
- 3-hydroxypyridin-2(1H)-one
- BDBM50431088
- AC-4671
- 2(1H)Pyridone, 3hydroxy
- E8AC675C-AD76-443C-923D-97F94E3ACAD0
- pyridin-2(1H)-one, 3-hydroxy-
- 2,3pyridinediol
- Q27225138
- F0001-0615
- EN300-21327
- dihydroxypyridine
- 2(1H)-Pyridinone, 3-hydroxy-
- BBL027572
- pyridine, 2,3-dihydroxy-
- 2,3-Dihydroxypyridine, 95%
- NCGC00357054-01
- 3Hydroxy2pyridone
- 2(1H)-Pyridone, 3-hydroxy-
- CS-W009004
- A840898
- hydroxypyridone
- 3-Hydroxy-2(1H)-pyridone
- SCHEMBL82455
- NSC-49272
- Tox21_303751
- DB-019761
- 3-Hydroxy-2-pyridone
- DB-049827
- UNII-7HY4BCJ130
-
- Inchi: 1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)
- InChI Key: GGOZGYRTNQBSSA-UHFFFAOYSA-N
- SMILES: OC1C(O)=CC=CN=1
Computed Properties
- Exact Mass: 111.032
- Monoisotopic Mass: 111.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3A^2
- XLogP3: 0.1
Experimental Properties
- Density: 1.379g/cm3
- Melting Point: 245 °C (dec.)(lit.)
- Boiling Point: 387.2ºC at 760 mmHg
- Flash Point: 188ºC
- PSA: 53.09000
- LogP: 0.08050
2,3-Pyridinediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM526178-10g |
Pyridine-2,3-diol |
84719-32-4 | 97% | 10g |
$88 | 2022-06-10 | |
| Chemenu | CM526178-25g |
Pyridine-2,3-diol |
84719-32-4 | 97% | 25g |
$149 | 2022-06-10 | |
| Alichem | A029189189-100g |
Pyridine-2,3-diol |
84719-32-4 | 97% | 100g |
$627.12 | 2023-08-31 |
2,3-Pyridinediol Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2,3-Pyridinediol
Professional Introduction to 2,3-Pyridinediol (CAS No. 84719-32-4)
2,3-Pyridinediol, also known by its CAS number 84719-32-4, is a heterocyclic organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, featuring a pyridine core substituted with two hydroxyl groups at the 2- and 3-positions, presents a versatile scaffold for further functionalization and exploration in medicinal chemistry.
The structural motif of 2,3-pyridinediol makes it an intriguing candidate for various applications, particularly in the development of bioactive molecules. The presence of two adjacent hydroxyl groups introduces both hydrophilicity and the possibility for hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems. This feature has positioned 2,3-pyridinediol as a key intermediate in synthesizing more complex pharmacophores targeting specific biological pathways.
In recent years, there has been a surge in research focusing on derivatives of pyridine-based compounds due to their broad spectrum of biological activities. Studies have highlighted the potential of 2,3-pyridinediol as a precursor in the synthesis of novel compounds with antimicrobial, anti-inflammatory, and even anticancer properties. The compound’s ability to act as a building block for more intricate molecules has made it a focal point in academic and industrial research settings.
One of the most compelling aspects of 2,3-pyridinediol is its role in drug discovery efforts aimed at addressing unmet medical needs. Researchers have leveraged its structural framework to develop molecules that interact with target enzymes and receptors with high specificity. For instance, modifications at the 2- and 3-positions of the pyridine ring have been explored to optimize binding affinity and selectivity, leading to promising candidates for further clinical development.
The pharmacological profile of 2,3-pyridinediol and its derivatives continues to be a subject of intense investigation. Recent studies have demonstrated its utility in modulating key signaling pathways involved in diseases such as neurodegeneration and metabolic disorders. The compound’s ability to engage with biological targets suggests that it could serve as a foundation for developing next-generation therapeutics that offer improved efficacy and reduced side effects compared to existing treatments.
The synthesis of 2,3-pyridinediol itself is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for researchers worldwide. These improvements have not only facilitated academic research but also accelerated the transition from laboratory discoveries to preclinical evaluations.
In conclusion, 2,3-pyridinediol (CAS No. 84719-32-4) represents a valuable asset in the chemical biologist’s toolkit. Its unique structural features and potential biological applications make it a cornerstone in the pursuit of novel pharmaceuticals. As research continues to uncover new derivatives and mechanisms of action, the significance of this compound is likely to grow further, solidifying its place as a critical component in modern drug discovery efforts.
84719-32-4 (2,3-Pyridinediol) Related Products
- 24154-26-5(2,5-dihydroxypyridine)
- 16867-04-2(3-hydroxy-1H-pyridin-2-one)
- 84719-33-5(Pyridine-2,5-diol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)